Antimuscarinic Activity: Oxybutynin N-oxide vs. N-Desethyloxybutynin and Parent Drug
Oxybutynin N-oxide exhibits negligible antimuscarinic activity compared to oxybutynin and its active metabolite N-desethyloxybutynin (DEOB). The rearrangement product of oxybutynin N-oxide, Oxy-EK, was tested on human muscarinic receptors M1-M3 and demonstrated a complete lack of functional activity, whereas oxybutynin and DEOB are potent competitive antagonists [1]. This distinguishes it as a non-pharmacologically active marker for metabolism and degradation studies.
| Evidence Dimension | Functional activity at M1, M2, M3 muscarinic receptors |
|---|---|
| Target Compound Data | Oxy-EK (derived from oxybutynin N-oxide): No antimuscarinic activity |
| Comparator Or Baseline | Oxybutynin and DEOB: Potent competitive antagonism; DEOB pKi = 8.2 (human detrusor) [2] |
| Quantified Difference | Complete absence of activity for Oxy-EK vs. significant antagonism (e.g., pA2 = 7.6-7.8) for comparators |
| Conditions | In vitro functional assays on human M1, M2, M3 muscarinic receptor subtypes [1]; human detrusor and parotid gland binding [2] |
Why This Matters
This functional inactivity confirms oxybutynin N-oxide's utility as a non-interfering analytical standard, avoiding confounding pharmacological effects in bioassays.
- [1] Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2018;48(5):478-487. View Source
- [2] Waldeck K, Larsson B, Andersson KE. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. J Urol. 1997;157(3):1093-7. View Source
